molecular formula C12H11N7O2 B277445 3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide

3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide

Cat. No. B277445
M. Wt: 285.26 g/mol
InChI Key: QJSWZVMFYAKJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as QTPA, and it is a member of the quinazoline family of compounds.

Mechanism of Action

The exact mechanism of action of QTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. QTPA has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, QTPA has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a role in the breakdown of cyclic nucleotides.
Biochemical and Physiological Effects:
QTPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that QTPA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, QTPA has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using QTPA in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using QTPA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of QTPA. One area of research is the development of new drugs based on the structure of QTPA. Additionally, further studies are needed to fully understand the mechanism of action of QTPA and its potential applications in various scientific fields. Finally, more research is needed to investigate the potential toxicity of QTPA and its safety for use in humans.

Synthesis Methods

The synthesis of QTPA involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzamide to form 4-(2-aminophenyl)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-aminophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with tetrazole to form QTPA.

Scientific Research Applications

QTPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, QTPA has been investigated for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, QTPA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

Product Name

3-(4-oxo-3(4H)-quinazolinyl)-N-(1H-tetraazol-5-yl)propanamide

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C12H11N7O2/c20-10(14-12-15-17-18-16-12)5-6-19-7-13-9-4-2-1-3-8(9)11(19)21/h1-4,7H,5-6H2,(H2,14,15,16,17,18,20)

InChI Key

QJSWZVMFYAKJDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NNN=N3

Origin of Product

United States

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